Carbamide peroxide

描述

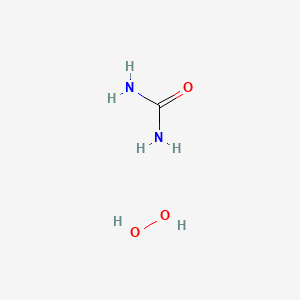

Structure

2D Structure

属性

IUPAC Name |

hydrogen peroxide;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.H2O2/c2-1(3)4;1-2/h(H4,2,3,4);1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLJVWUFPCUVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O.H2O2, CH6N2O3 | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024726 | |

| Record name | Carbamide peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics., White solid; [Merck Index] Solid or paste-like semisolid; [CAMEO] Odorless; [CHRIS] White tablet; [Sigma-Aldrich MSDS] | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

0.8 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

124-43-6, 14479-85-7 | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea peroxyhydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14479-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamide peroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamide peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea hydrogen peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, compd. with hydrogen peroxide (H2O2) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamide peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen peroxide--urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMIDE PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31PZ2VAU81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167 to 185 °F (decomposes) (NTP, 1992), 75-85 | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis and Manufacturing Methodologies of Carbamide Peroxide

Chemical Reaction Pathways for Carbamide Peroxide Formation

The core chemical reaction for the formation of this compound is the direct combination of urea (B33335) and hydrogen peroxide. This process results in a stable adduct where hydrogen peroxide molecules are incorporated into the crystal lattice of urea, often with a 1:1 stoichiometry. nih.govwikipedia.org

The reaction can be represented as:

CO(NH₂)₂ + H₂O₂ → CO(NH₂)₂·H₂O₂

This reaction is essentially a co-crystallization process where hydrogen peroxide acts akin to water of crystallization, integrating into the urea structure. wikipedia.org

Several parameters significantly influence the yield and purity of this compound during synthesis. These include the concentrations of the reactants, the molar ratio of urea to hydrogen peroxide, reaction temperature, reaction time, and the method of product isolation, particularly crystallization and drying.

Reactant Concentrations and Molar Ratio: Synthesis typically involves dissolving urea in a hydrogen peroxide solution. smilesonic.comgoogle.com Using concentrated hydrogen peroxide, such as 30% or higher, is common. google.comwikipedia.orgsmilesonic.com The molar ratio of urea to hydrogen peroxide is a critical factor, with a ratio of 1:1 to 1:1.5 (urea to hydrogen peroxide) being reported in some methods to ensure sufficient hydrogen peroxide for adduct formation and potentially improve yield. google.comgoogle.com

Reaction Temperature: The reaction is generally carried out at temperatures below 60°C to prevent significant decomposition of hydrogen peroxide and the this compound product. wikipedia.orgsmilesonic.comgoogle.com Some methods specify reaction temperatures between 20-50°C or even more controlled ranges like 25-35°C in tubular reactors. google.comgoogle.com Crystallization is typically induced by cooling the reaction mixture, with temperatures as low as 5-25°C, or specifically 5-10°C or 15°C, being reported to facilitate precipitation of the crystalline adduct. google.comgoogle.com

Reaction Time: The time allowed for the reaction and crystallization to occur can impact yield. Some laboratory preparations involve resting times of 24 to 48 hours for crystallization. scielo.br Industrial processes in continuous or semi-continuous setups may involve shorter reaction times in specific reactor types. google.com

Crystallization and Isolation: The method of crystallization and subsequent solid-liquid separation (filtration or centrifugation) and drying are crucial for obtaining a pure crystalline product. google.comgoogle.comscielo.br Cooling the reaction solution is a standard method for crystallization. google.comsmilesonic.comgoogle.com Vacuum filtration or centrifugation is used to separate the crystals from the mother liquor. google.comgoogle.comscielo.br Drying of the isolated crystals is necessary to remove residual moisture; drying temperatures between 50-70°C have been reported. google.com The purity of synthesized this compound has been reported to be around 97.1% in some studies. researchgate.net

The influence of these parameters can be illustrated with data from research findings. For instance, a study on laboratory synthesis noted that resting times of 24 and 48 hours for crystallization resulted in this compound powders, and their stability varied depending on storage conditions. scielo.br Another study reported a reaction yield of 48.9% with an average purity of 97.1% under specific laboratory conditions. researchgate.net

Here is a table summarizing the influence of some reaction parameters based on the search results:

| Parameter | Typical Conditions Reported | Influence on Yield/Purity (Inferred/Reported) | Source(s) |

| Hydrogen Peroxide Conc. | 30% or above | Higher concentrations often used | google.comwikipedia.orgsmilesonic.com |

| Urea:H₂O₂ Molar Ratio | 1:1 to 1:1.5 | Affects completeness of adduct formation | google.comgoogle.com |

| Reaction Temperature | Below 60°C, often 20-50°C, or 25-35°C | Lower temperatures favor stability and adduct formation | google.comwikipedia.orgsmilesonic.comgoogle.com |

| Crystallization Temperature | 5-25°C, specifically 5-10°C or 15°C | Lower temperatures promote crystallization | google.comgoogle.com |

| Reaction/Resting Time | Varies (e.g., 40 mins stirring + 24h cooling, 24-48 hours rest) | Sufficient time needed for crystallization | scielo.bramegroups.org |

| Drying Temperature | 50-70°C | Removes residual moisture without excessive decomposition | google.com |

| Purity Reported | ~97.1% | Achieved under specific laboratory conditions | researchgate.net |

| Yield Reported | ~48.9% | Achieved under specific laboratory conditions | researchgate.net |

Advanced Synthesis Approaches for Enhanced this compound Properties

Advanced synthesis approaches for this compound aim to enhance its properties, such as stability, purity, and potentially particle characteristics. While the fundamental reaction remains the same, modifications to the process, including the use of stabilizers, membrane-forming agents, and specific crystallization techniques, are explored.

The addition of stabilizers is a common practice to prevent the decomposition of hydrogen peroxide and thus improve the stability of the resulting this compound. google.comgoogle.commims.comnih.gov Examples of stabilizers mentioned in patents include mixtures of zinc tartrate, tartaric acid, and dodecylbenzene (B1670861) sulfonate; or mixtures of disodium (B8443419) ethylenediamine (B42938) tetraacetate (EDTA disodium) and citric acid. google.com Potassium dihydrogen phosphate (B84403) and polyethylene (B3416737) glycol have also been reported as stabilizers. google.com The amount and type of stabilizer can influence the stability of the final product. google.comgoogle.com

Membrane-forming agents, such as polyoxyethylene glycol, are also mentioned in synthesis methods, potentially aiding in the crystallization process or product handling. google.com

Novel approaches might involve different crystallization techniques, such as vacuum hydro-extraction and cooling crystallization, to improve product isolation and purity. google.com The use of specific additives during synthesis has also been investigated to potentially influence the oxygen release properties of this compound. amegroups.org For example, adding alpha-terpineol (B3430122) or sorbic acid during synthesis at room temperature, followed by cooling and vacuum freeze-drying, yielded solid forms of this compound with potentially altered oxygen content or release characteristics. amegroups.org

Research into enhancing stability also includes incorporating this compound into different matrices, such as electrospun nanofibrous films, to improve its stability in formulations, particularly in aqueous environments where it can be prone to decomposition. nih.gov

Industrial and Laboratory-Scale Production Techniques for this compound

Both laboratory-scale and industrial-scale techniques are employed for the production of this compound, with the primary difference lying in the scale of operation, equipment used, and the degree of process control and continuous operation.

Laboratory-Scale Production: Laboratory synthesis typically involves relatively simple equipment such as beakers, stirring apparatus, and filtration setups. A common laboratory method involves dissolving urea in a hydrogen peroxide solution at controlled temperatures, followed by cooling to induce crystallization, filtration to collect the solid, and drying. smilesonic.comscielo.br Reaction times might be longer, including extended resting periods for crystallization. scielo.br These methods are suitable for producing smaller quantities for research or specific applications. Some laboratory methods described in patents involve reaction in a three-necked flask or reaction kettle with stirring and cooling in an ice-water bath, followed by filtration and oven drying. google.com

Industrial-Scale Production: Industrial production aims for efficiency, higher yields, and continuous or semi-continuous operation. Large-scale production often involves specialized reactors and separation equipment. Techniques described in patents for industrial production include reacting urea solution with hydrogen peroxide solution in the presence of stabilizers and membrane-forming agents, followed by vacuum hydro-extraction and cooling crystallization. google.com Continuous production processes have been developed, potentially integrating with existing urea synthesis plants to utilize molten urea solution directly. google.com

Industrial processes may involve:

Preparation of saturated or supersaturated urea solutions. google.comgoogle.com

Mixing with hydrogen peroxide solution of a certain concentration. google.comgoogle.com

Reaction in controlled environments, potentially using tubular reactors for continuous flow. google.com

Crystallization through cooling, possibly combined with vacuum to remove water. google.comgoogle.com

Solid-liquid separation using centrifuges. google.com

Drying of the crystalline product in dryers. google.com

Industrial methods focus on optimizing parameters like reaction temperature, pressure (in some vacuum processes), flow rates (for continuous processes), and the efficient separation and drying of the product to achieve high purity and yield on a large scale. google.comgoogle.com The selection and use of stabilizers and potentially membrane-forming agents are also critical in industrial production to ensure product stability and process efficiency. google.comgoogle.com

| Production Scale | Typical Equipment | Process Characteristics | Source(s) |

| Laboratory | Beakers, stirrers, filtration setups, ovens | Batch process, simpler equipment, longer reaction/rest times | google.comsmilesonic.comscielo.br |

| Industrial | Specialized reactors (e.g., tubular), centrifuges, dryers | Continuous or semi-continuous, optimized parameters, recycling | google.comgoogle.com |

Decomposition Mechanisms and Kinetic Studies of Carbamide Peroxide

Chemical Pathways of Carbamide Peroxide Degradation

The degradation of this compound primarily occurs through its dissociation in aqueous media, leading to the formation of key intermediates and reactive species.

Dissociation into Hydrogen Peroxide and Urea (B33335)

Upon dissolution in water, this compound undergoes dissociation, yielding hydrogen peroxide (H₂O₂) and urea benthamdirect.comsmilesonic.comnih.govindustrialchemicals.gov.audentaltix.comdentaltrey.it. This process is fundamental to the activity of this compound, as hydrogen peroxide is the primary oxidizing agent responsible for its effects smilesonic.comscielo.sa.crpatsnap.com. The dissociation can be represented by the following equilibrium:

CO(NH₂)₂·H₂O₂ (s) ⇌ CO(NH₂)₂ (aq) + H₂O₂ (aq)

This dissociation is a crucial initial step in the degradation pathway, making hydrogen peroxide available for subsequent reactions nih.gov. This compound is composed of approximately one-third hydrogen peroxide by weight, with urea constituting the remaining component smilesonic.comdentaltix.com. This 1:1 molar ratio dissociation allows for a controlled release of hydrogen peroxide compared to using liquid hydrogen peroxide directly smilesonic.com.

Formation of Reactive Oxygen Species (ROS) during Decomposition

The hydrogen peroxide released from this compound decomposition can further break down to produce water and oxygen, often through the formation of intermediate powerful bleaching agents such as the peroxide monoanion (HO₂⁻) and hydroxyl radical (•OH) industrialchemicals.gov.au. These species, along with superoxide (B77818) (O₂•⁻) and organic radicals (R•/RO•), are collectively known as Reactive Oxygen Species (ROS) nih.govnih.govresearchgate.netthermofisher.com. The formation of these highly reactive free radicals is central to the oxidative processes mediated by this compound, enabling it to break down complex molecules scielo.sa.crpatsnap.comscielo.br.

The decomposition of hydrogen peroxide, and thus the formation of ROS, is influenced by various factors, including pH and the presence of catalysts nih.govproakademia.eu. For instance, the ionization of hydrogen peroxide is favored in alkaline conditions, leading to the formation of the perhydroxyl ion (HO₂⁻), which is considered a potent free radical nih.gov.

Factors Influencing this compound Decomposition Kinetics

The rate and extent of this compound decomposition are significantly affected by several environmental and compositional factors.

Temperature-Dependent Degradation Profiles

Temperature plays a critical role in the stability and degradation kinetics of this compound smilesonic.comscielo.brbiomedres.usbiomedres.uschemicals.co.uk. Higher temperatures generally lead to a faster rate of decomposition scielo.brbiomedres.uschemicals.co.uk. Studies have shown a substantial decrease in this compound levels when stored at elevated temperatures (e.g., 32 °C) compared to refrigeration (e.g., 8 °C) scielo.brscielo.br. For example, one study observed a 64% decrease in this compound levels in some samples stored at 32 °C after 45 days, while refrigerated samples remained significantly more stable scielo.brscielo.br. The increase in temperature by 10 °C can produce a 2-5 fold increase in drug degradation scielo.br. Thermal decomposition of this compound becomes significant above 82 °C, with some reports indicating decomposition starting at lower temperatures like 55 °C or even 40 °C under reduced pressure smilesonic.comat.ua.

Research findings highlight the importance of storage temperature for maintaining the concentration of this compound in products biomedres.usbiomedres.us.

Table 1: Influence of Temperature on this compound Content Reduction

| Storage Condition | Time (Days) | Approximate CP Reduction (%) | Source |

| Refrigeration (8 °C ± 1) | 45 | 2.61 - 3.79 | scielo.br |

| Stove (32 °C ± 1) | 45 | 10.46 - 64 | scielo.brscielo.br |

Influence of pH and Solvent Systems on Stability

The pH of the solution and the nature of the solvent system significantly impact the stability of this compound and the subsequent decomposition of hydrogen peroxide smilesonic.comscielo.sa.crnih.govcdejournal.comscielo.brresearchgate.netmdpi.comunam.mxnih.gov. Hydrogen peroxide, a decomposition product of this compound, is generally more stable in acidic conditions, and its dissociation is favored by alkaline conditions dentaltrey.itnih.gov. The urea component of this compound can decompose into ammonia (B1221849) and carbon dioxide, which contributes to an increase in pH, thereby facilitating the decomposition of hydrogen peroxide and enhancing the whitening process dentaltrey.itscielo.br.

Studies evaluating the pH stability of this compound-based gels have shown variations depending on the specific formulation and storage conditions cdejournal.comresearchgate.netunam.mxnih.gov. Some formulations maintain a near-neutral or slightly acidic pH, while others may become more acidic over time or exhibit alkaline stability cdejournal.comunam.mxnih.gov. The pH of bleaching gels is a critical factor, as acidic conditions can potentially affect dental enamel cdejournal.commdpi.comunam.mx.

The solvent system and the presence of other components, such as thickening agents like Carbopol, can also influence the stability and the rate of hydrogen peroxide release nih.govscielo.brnih.govscielo.brunam.mxnih.gov. Carbopol, for instance, can help stabilize the dissociation of this compound, leading to a slower release of oxygen and an extended action time scielo.br.

Catalytic Effects on Decomposition Rate

The decomposition of this compound and the resulting hydrogen peroxide can be catalyzed by various substances, leading to an increased degradation rate scielo.sa.crpatsnap.comnih.govproakademia.eubiomedres.uschemicals.co.ukcdejournal.comamegroups.orgmdpi.com. Impurities and certain materials can act as catalysts for this decomposition scielo.brproakademia.eu. Transition metals, for example, are known to catalyze the decomposition of hydrogen peroxide nih.govproakademia.eu.

The presence of catalytic agents can lead to a more rapid and less controlled release of free radicals, which can have implications for the efficacy and safety of products containing this compound cdejournal.com. Research indicates that the stability of this compound formulations can be improved by the addition of chemical stabilizers, which counteract the catalytic effects of impurities or other components scite.ai.

Studies on the catalytic decomposition of hydrogen peroxide, relevant to this compound degradation, have investigated the effects of various catalysts, including metal oxides and enzymes like catalase proakademia.eumdpi.commdpi.com. The mechanism of catalytic decomposition can vary depending on the catalyst used proakademia.eu.

Table 2: Factors Influencing this compound Decomposition

| Factor | Influence on Decomposition Rate | Notes | Source |

| Temperature | Increases with increasing temperature | Significant degradation above 30°C; 10°C increase can double/triple rate | smilesonic.comscielo.brbiomedres.uschemicals.co.ukscielo.br |

| pH | Favors H₂O₂ dissociation in alkaline conditions | Urea decomposition increases pH; acidic pH can improve H₂O₂ stability | dentaltrey.itscielo.brnih.govcdejournal.commdpi.com |

| Solvent System | Can influence stability and release rate | Thickening agents like Carbopol can stabilize dissociation | nih.govscielo.brscielo.brunam.mx |

| Catalysts | Increase decomposition rate | Impurities and transition metals can catalyze degradation | scielo.sa.crnih.govscielo.brproakademia.euscite.ai |

Photodegradation Mechanisms of this compound

Photodegradation of this compound involves its decomposition upon exposure to light. While direct studies specifically detailing the photodegradation mechanisms of this compound are less extensively documented compared to its thermal or aqueous decomposition, the photodegradation of hydrogen peroxide, a primary decomposition product of CP, is well-established. mdpi.comscielo.br

Hydrogen peroxide undergoes photolysis when exposed to UV irradiation, leading to the generation of highly reactive hydroxyl radicals (•OH). mdpi.comscielo.brresearchgate.net These hydroxyl radicals are potent oxidizing agents that can react with organic molecules, leading to their degradation. scielo.brresearchgate.net The photodegradation process often involves a series of radical reactions, including the abstraction of hydrogen atoms and the formation of peroxyl radicals. scielo.br

Studies on the photodegradation of various organic compounds in the presence of hydrogen peroxide and UV light have elucidated the role of hydroxyl radicals as the primary reactive species. mdpi.comresearchgate.net The efficiency of photodegradation can be influenced by factors such as the concentration of hydrogen peroxide, the intensity and wavelength of UV light, and the presence of sensitizers or inhibitors. mdpi.comresearchgate.net Given that this compound releases hydrogen peroxide upon decomposition, it is reasonable to infer that the photodegradation of this compound formulations would involve the light-induced decomposition of the released H₂O₂ and the subsequent radical-mediated reactions. mdpi.comscielo.br Research on this compound nanoparticles has suggested that they can exhibit photostability, indicating that the formulation itself can influence the susceptibility to photodegradation. nih.govresearchgate.netresearchgate.net

Advanced Kinetic Modeling and Simulation of this compound Decomposition

Advanced kinetic modeling and simulation are valuable tools for understanding the complex decomposition pathways of this compound and predicting its stability under various conditions. These approaches involve determining reaction rate constants, calculating activation energies, and elucidating mechanistic details. benthamdirect.comdntb.gov.uatandfonline.com

Kinetic models aim to describe the rate at which this compound decomposes and how this rate is influenced by factors such as temperature, concentration, and the presence of catalysts or inhibitors. benthamdirect.comdntb.gov.uachem21labs.com The decomposition of hydrogen peroxide, a key step in CP degradation, has been studied using kinetic models, often following first-order kinetics under specific conditions. mdpi.comresearchgate.netnih.gov

Simulation techniques can utilize kinetic parameters obtained from experimental data to model the decomposition process over time and under different environmental stresses. tandfonline.comdlr.deresearchgate.net This allows for the prediction of shelf life and the optimization of formulations for enhanced stability. benthamdirect.comdntb.gov.uaresearchgate.net

Reaction Rate Constant Determination and Activation Energy Calculations

Determining reaction rate constants and activation energies is fundamental to understanding the kinetics of this compound decomposition. The rate constant (k) quantifies the speed of a chemical reaction, while the activation energy (Ea) represents the minimum energy required for the reaction to occur. chem21labs.comvaia.com These parameters are often determined experimentally by monitoring the concentration of reactants or products over time at different temperatures. mdpi.comnih.govresearchgate.net

The Arrhenius equation (k = A * exp(-Ea/RT)) is commonly used to relate the rate constant to temperature and activation energy, where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. vaia.com By plotting the natural logarithm of the rate constant against the reciprocal of the absolute temperature (Arrhenius plot), the activation energy can be determined from the slope of the resulting line. benthamdirect.commdpi.comresearchgate.net

Studies on the thermal degradation of this compound and hydrogen peroxide have reported activation energy values. For example, research on the thermal decomposition of this compound has characterized its behavior in a four-step process and determined activation energy values from Arrhenius plots obtained via isothermal thermogravimetric analysis. benthamdirect.comdntb.gov.uaresearchgate.net In the first step, an activation energy of 45.73 J.mol⁻¹.K⁻¹ was reported. benthamdirect.comdntb.gov.uaresearchgate.net Studies on the catalytic decomposition of hydrogen peroxide have also calculated activation energies, with values varying depending on the catalyst used. mdpi.comresearchgate.netmdpi.com

Here is a table summarizing some reported activation energy values related to this compound and hydrogen peroxide decomposition:

| Substance/Process | Activation Energy (approximate) | Conditions | Source |

| This compound Thermal Decomposition (Step 1) | 45.73 J.mol⁻¹.K⁻¹ | Isothermal Thermogravimetric Analysis | benthamdirect.comdntb.gov.uaresearchgate.net |

| Hydrogen Peroxide Decomposition (Catalase) | 14 kJ mol⁻¹ | pH 3-10, Temperature 10-45 °C | mdpi.com |

| Hydrogen Peroxide Decomposition (MnO₂) | 1.59 kJ/mol | Different Temperatures | researchgate.net |

| Hydrogen Peroxide Decomposition (PbO) | 31.60 kJ/mol | Different Temperatures | researchgate.net |

| Hydrogen Peroxide Catalytic Decomposition (CDots/g-C₃N₄) | 29.05 ± 0.80 kJ·mol⁻¹ | Without light irradiation, pH 8.0 | mdpi.com |

| Hydrogen Peroxide Decomposition (Fe²⁺) | 65 ± 3 kJ/mol | Aqueous solution | researchgate.net |

| Hydrogen Peroxide Decomposition (Fe²⁺) | 50 ± 5 kJ/mol | Aqueous solution with Fe²⁺ | researchgate.net |

Note: Units and specific conditions may vary slightly between studies.

Mechanistic Elucidation via Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms by studying the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. researchgate.netwikipedia.org This effect arises from the differences in vibrational frequencies and zero-point energies between molecules containing different isotopes, which can influence the energy barrier (activation energy) of a reaction. researchgate.netwikipedia.org

A primary kinetic isotope effect occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. researchgate.netwikipedia.orgepfl.ch By measuring the ratio of rate constants for reactions involving the lighter and heavier isotopes (kL/kH), insights can be gained into the transition state structure and the nature of bond breaking or formation. researchgate.netwikipedia.orgepfl.ch

While specific studies detailing the application of KIEs directly to the decomposition mechanism of this compound are not prominently featured in the provided search results, KIEs have been widely used to study the mechanisms of reactions involving hydrogen peroxide and other peroxides. acs.orgacs.orgnih.govmdpi.comcdnsciencepub.com For example, KIEs have been employed to investigate the mechanisms of enzymatic reactions involving hydrogen peroxide and the oxidation of various substrates by peroxides. nih.govmdpi.comcdnsciencepub.com

The magnitude of a KIE can provide information about the extent of bond cleavage in the transition state. A larger KIE generally indicates that the bond to the isotopic atom is significantly weakened or broken in the rate-determining step. wikipedia.orgcdnsciencepub.com Studies involving KIEs on hydrogen or deuterium (B1214612) substitution (H/D KIE) are particularly informative due to the relatively large mass difference between these isotopes, which leads to more pronounced effects on vibrational frequencies. wikipedia.orgepfl.ch

Applying KIE studies to this compound decomposition could involve selectively labeling atoms within the this compound molecule (e.g., hydrogen, carbon, or oxygen isotopes) and observing the effect on the decomposition rate. Such studies could help to identify which bonds are being broken in the rate-determining step and provide valuable information about the transition states involved in the complex decomposition pathways, including the initial dissociation into urea and hydrogen peroxide and the subsequent decomposition of hydrogen peroxide. researchgate.netwikipedia.org While the provided results mention KIEs in the context of other reactions and theoretical studies on hydrogen peroxide decomposition, direct experimental KIE data for this compound decomposition would be necessary for a detailed mechanistic elucidation using this technique. researchgate.netacs.org

Advanced Analytical and Spectroscopic Characterization of Carbamide Peroxide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are powerful tools for identifying functional groups, determining molecular structure, and assessing the purity of chemical compounds like carbamide peroxide.

FTIR spectroscopy is a valuable technique for the identification and characterization of this compound through the analysis of its vibrational modes benthamdirect.comamegroups.orgbch.ro. The infrared spectrum provides a unique molecular fingerprint that can be used to confirm the presence of specific functional groups associated with both urea (B33335) and hydrogen peroxide within the this compound structure. Studies have utilized FTIR to characterize the structure of synthesized this compound samples amegroups.org. For instance, the stretching vibration of O-H groups is typically observed around 3458 cm⁻¹, which can be attributed to water and hydrogen bond hydroxyl groups amegroups.org. FTIR analysis has also been employed to analyze the effects of this compound on dental structures by examining changes in characteristic frequency bands of components like phosphate (B84403) and carbonate bch.ro.

UV-Vis spectrophotometry is frequently used for the quantitative determination of this compound, often indirectly by measuring the hydrogen peroxide it releases researchgate.netbenthamdirect.comnih.govnih.govjcmad.com. This technique relies on the absorption of UV or visible light by the analyte or a colored product formed through a reaction involving the analyte. One approach involves the iodide/iodine redox chemistry, where iodine is released through the action of hydrogen peroxide from this compound, with subsequent ultraviolet detection at 350 nm researchgate.netresearchgate.net. This method has been shown to be linear over specific concentration ranges and is considered a simple and fast assay for quantifying this compound in various products researchgate.netresearchgate.net. UV-Vis spectrophotometry can also be used to monitor the degradation of substances in the presence of this compound by measuring changes in absorbance peaks amegroups.org.

XRD analysis is a crucial technique for investigating the crystalline structure of this compound benthamdirect.comamegroups.orgnih.govquintessence-publishing.com. This method provides information about the arrangement of atoms in the crystal lattice, which is unique for each crystalline compound. XRD patterns of this compound typically show sharp peaks with narrow bandwidth, indicating a remarkable crystallinity amegroups.org. By comparing the obtained diffraction patterns with standard databases, the crystal phase of this compound can be identified amegroups.org. XRD has been used to characterize synthesized this compound samples and assess the influence of additives on its crystalline structure amegroups.org. Studies have also explored the effects of this compound on the crystallography of dental enamel using XRD, analyzing changes in peak intensity and crystal domain size nih.govquintessence-publishing.com.

Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations and chemical bonds within a substance mdpi.comnih.govnih.govucl.ac.uk. It complements FTIR spectroscopy by probing different vibrational modes. Raman spectroscopy has been applied to study the effects of this compound on dental tissues, allowing for the analysis of changes in the concentration of inorganic components like phosphate and carbonate, as well as organic components like collagen mdpi.comnih.govnih.govucl.ac.uk. For example, an intense band around 960-980 cm⁻¹ is characteristic of phosphate groupings in enamel and can be monitored using Raman spectroscopy to assess changes upon treatment with this compound mdpi.comnih.govresearchgate.net. The technique is sensitive to small structural changes and can provide accurate spectral information on present minerals mdpi.comnih.gov.

Chromatographic and Electrochemical Methods for Quantification and Impurity Profiling

Chromatographic and electrochemical methods are essential for separating, identifying, and quantifying the components of a mixture, including the active compound and potential impurities in this compound formulations.

HPLC is a widely used chromatographic technique for the separation and quantification of this compound and its degradation products, such as urea and hydrogen peroxide nih.govsielc.commdpi.comnih.gov. Various HPLC methods have been developed for this purpose. One method involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and UV detection at a specific wavelength, such as 225 nm mdpi.com or 200 nm sielc.comnih.gov. Another approach for determining urea in this compound formulations utilizes a carbohydrate column with calcium form and UV detection at 200 nm nih.gov. HPLC allows for the determination and quantitation of hydrogen peroxide and urea in various matrices sielc.com. The method's parameters, such as mobile phase composition, flow rate, and column temperature, can be adjusted to optimize the separation and detection of the target analytes mdpi.comnih.gov. HPLC analysis is crucial for assaying the concentration of this compound in formulations and evaluating its stability over time nih.govmdpi.com.

| Analytical Technique | Application | Key Findings/Observations | References |

| FTIR Spectroscopy | Structural elucidation, Purity assessment | Identification of functional groups (e.g., O-H stretch around 3458 cm⁻¹), analysis of changes in dental tissue composition | benthamdirect.comamegroups.orgbch.ro |

| UV-Vis Spectrophotometry | Quantification (often via H₂O₂ release) | Measurement of absorbance at specific wavelengths (e.g., 350 nm, 596 nm), determination of concentration in solutions | researchgate.netbenthamdirect.comnih.govnih.govjcmad.com |

| XRD Analysis | Crystalline structure determination | Identification of crystal phase, assessment of crystallinity (sharp peaks), analysis of effects on enamel crystallography | benthamdirect.comamegroups.orgnih.govquintessence-publishing.com |

| Raman Spectroscopy | Molecular vibrations, Chemical changes | Analysis of vibrational modes (e.g., phosphate band at 960-980 cm⁻¹), assessment of changes in dental tissue composition | mdpi.comnih.govnih.govucl.ac.uk |

| HPLC | Quantification, Impurity profiling (urea, H₂O₂) | Separation and detection of this compound, urea, and hydrogen peroxide using various columns and mobile phases | nih.govsielc.commdpi.comnih.gov |

Data Table: Selected HPLC Method Parameters for this compound and Related Compounds Analysis

| Analyte(s) | Column Type | Mobile Phase | Detection Wavelength (nm) | Reference |

| Urea | Interaction CHO-620 (Ca²⁺) | Not specified in detail | 200 | nih.gov |

| This compound, H₂O₂, Urea | Primesep N (HILIC) | Not specified in detail | 200 | sielc.com |

| This compound | Reversed-phase C18 | Acetonitrile:Water (Gradient) | 225 | mdpi.com |

| Diphenyl diselenide (related to method validation) | RP C18 | Methanol:Acidified Water | 240 | researchgate.net |

Detailed Research Findings Examples:

A study utilizing UV-Vis spectrophotometry based on iodide/iodine redox chemistry reported a linear concentration range of 1.0-4.0 µg/mL for this compound quantification, with repeatability precision (RSD) of 1.42% and accurate RSD of 2.15%. researchgate.netresearchgate.net

XRD analysis of synthesized this compound samples showed sharp peaks, indicating high crystallinity. amegroups.org In comparison to the standard spectra of urea, some samples showed additional peaks, suggesting the presence of urea as a mixture component. amegroups.org

Raman spectroscopy studies on tooth enamel treated with 10% this compound observed a significant decrease in the phosphate group concentration (indicated by the band at 980 cm⁻¹) after 7, 14, and 28 days of treatment compared to baseline measurements. nih.govresearchgate.net

An HPLC method for determining urea in this compound formulations demonstrated linearity over a range of 20 µg/g to 340 µg/g of urea, with a limit of detection of 1 µg/g and a quantitation limit of 15 µg/g. nih.gov

Electrochemical Biosensor Development for this compound Detection

Electrochemical biosensors offer a method for detecting this compound by leveraging biological components, such as enzymes, integrated with an electrochemical transducer. While direct search results for electrochemical biosensors specifically for this compound were limited in the provided snippets, the principle involves the detection of hydrogen peroxide, which is released upon the dissociation of this compound in aqueous solutions nih.govsmilesonic.com. Hydrogen peroxide can be detected electrochemically, often through enzymatic reactions catalyzed by peroxidases, which produce a measurable current or potential change. The development of such biosensors for this compound would likely focus on immobilizing an appropriate enzyme on an electrode surface to specifically detect the released hydrogen peroxide, providing a sensitive and selective method for its quantification.

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and decomposition behavior of this compound benthamdirect.comdntb.gov.ua. This compound is known to undergo significant thermal decomposition, which can be influenced by factors such as temperature, moisture, and impurities smilesonic.comwindows.netspectrumchemical.com. Understanding its thermal properties is essential for determining appropriate storage conditions and predicting its shelf life in various formulations.

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature or time rsc.org. For this compound, DSC analysis can identify key thermal events such as melting and decomposition benthamdirect.comdntb.gov.ua. Studies have shown a sharp endothermic event for this compound around 88.50°C, with a specific enthalpy change (ΔH) of -643.20 J/g benthamdirect.comdntb.gov.ua. This endothermic event is likely related to the dissociation or melting prior to decomposition. DSC can also be used to assess the effect of formulation components or storage conditions on the thermal behavior of this compound, providing insights into its stability scielo.brscielo.brscite.ai.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information about decomposition pathways and thermal stability ijnc.ir. TGA studies on this compound have indicated a multi-step thermal decomposition process benthamdirect.comdntb.gov.uaat.ua. The decomposition can begin at temperatures as low as 55°C under certain conditions, although significant decomposition is often observed at higher temperatures, around 74-82°C or 90-93°C, depending on the study and conditions smilesonic.comspectrumchemical.comat.ua. The decomposition of this compound releases hydrogen peroxide and urea, which can further decompose smilesonic.comspectrumchemical.comat.ua. The first step of decomposition in TGA is often attributed to the release of hydrogen peroxide at.ua. TGA can help in understanding the kinetics of decomposition and determining activation energies, which are vital for predicting stability under different thermal stresses benthamdirect.comdntb.gov.uaresearchgate.net.

Research findings from TGA analysis have shown that the thermal decomposition of this compound can occur in a four-step process benthamdirect.comdntb.gov.ua. The initial mass loss step, typically occurring between 75°C and 120°C, is associated with the release of hydrogen peroxide and potentially some urea at.ua. Subsequent steps correspond to the decomposition of urea and its derivatives at.ua.

Interactive Table 1: Thermal Decomposition Characteristics of this compound

| Technique | Event Observed | Temperature Range (°C) | Notes | Source |

| DSC | Endothermic Event | ~88.50 | ΔH = -643.20 J/g | benthamdirect.comdntb.gov.ua |

| TGA | Initial Mass Loss | 75-120 | Release of H₂O₂ and possibly urea | at.ua |

| TGA | Significant Decomposition | >74, 82, 90-93 | Dependent on conditions | smilesonic.comspectrumchemical.comat.ua |

| TGA | Multi-step Decomposition | - | Typically a four-step process | benthamdirect.comdntb.gov.ua |

Microscopy for Morphological and Surface Analysis

Microscopy techniques, including electron microscopy, are valuable tools for examining the morphology and surface characteristics of this compound, both as a raw material and within formulations atlantis-press.comscielo.sa.crtandfonline.com. These techniques provide visual evidence of crystal structure, particle size, and how this compound interacts with other materials in a formulation or when applied to a surface.

Electron Microscopy Studies on Material Interactions

Electron microscopy, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), allows for high-resolution imaging of the surface and internal structure of materials atlantis-press.comscielo.sa.crsbmu.ac.ir. Studies utilizing SEM have investigated the effects of this compound on the surface morphology of various materials, including dental enamel and restorative materials atlantis-press.comscielo.sa.crsbmu.ac.irscielo.brelsevier.esisciii.esabstractarchives.comresearchgate.netnih.govallenpress.comresearchgate.netresearchgate.net. These studies have revealed that this compound can induce changes such as etching, porosity, irregularities, and the exposure of filler particles in composite resins scielo.sa.crscielo.brelsevier.esabstractarchives.com. TEM has been used to examine the changes in enamel crystals after exposure to bleaching agents containing this compound, showing alterations in crystal form and size atlantis-press.com. Electron microscopy, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), can also provide elemental analysis of the surface, helping to understand chemical changes occurring during interactions scielo.sa.crsbmu.ac.irallenpress.comresearchgate.net.

Surface Morphology Investigations of this compound Formulations

Microscopy is also used to characterize the surface morphology of this compound formulations, such as gels researchgate.net. These investigations can assess the dispersion of this compound particles within the formulation matrix and examine the surface texture and homogeneity of the applied product researchgate.netijhsr.org. Changes in surface morphology of formulations over time or under different storage conditions can indicate physical instability or degradation scielo.brscielo.br. For instance, studies on this compound gels have used microscopy to observe the surface after application, noting the presence of irregularities or pores ijhsr.org. Atomic Force Microscopy (AFM) provides nanoscale topographic information and has been used to quantify changes in surface roughness of materials exposed to this compound formulations atlantis-press.comtandfonline.comicm.edu.pl.

Interactive Table 2: Microscopy Techniques and Their Applications for this compound

| Microscopy Technique | Application | Observations | Source |

| SEM | Examining interaction with materials (e.g., dental enamel, composites) | Etching, porosity, surface irregularities, exposed filler particles | atlantis-press.comscielo.sa.crsbmu.ac.irscielo.brelsevier.esabstractarchives.comnih.govresearchgate.net |

| TEM | Analyzing changes in crystal structure (e.g., enamel crystals) | Alterations in crystal form and size | atlantis-press.com |

| SEM/EDX | Elemental analysis of surfaces after interaction with this compound | Changes in elemental distribution (e.g., calcium, carbon, oxygen) | sbmu.ac.irresearchgate.net |

| Microscopy (General) | Characterizing surface morphology of raw material and formulations (e.g., gels) | Crystal shape (needles, plates), particle dispersion, surface texture, homogeneity of applied formulations | smilesonic.comresearchgate.netijhsr.org |

| AFM | Quantifying surface roughness at the nanoscale | Increase in surface roughness, changes in interrod junction depth | atlantis-press.comtandfonline.comicm.edu.pl |

Computational Chemistry and Theoretical Studies of Carbamide Peroxide

Density Functional Theory (DFT) Applications to Carbamide Peroxide Systems

DFT is a quantum mechanical method widely used to study the electronic structure and properties of molecules and materials. It has been applied to this compound systems to gain a deeper understanding of its intrinsic nature and reactivity.

Electronic Structure and Bonding Analysis

DFT calculations provide detailed information regarding the electronic structure and chemical bonding within this compound. Studies employing DFT, such as those utilizing the B3LYP functional, have characterized the electronic properties of 1:1 complexes formed between urea (B33335) and hydrogen peroxide psu.edu. These investigations analyze attributes including charge distribution, dipole moments, and the nature of hydrogen bonds that stabilize these complexes psu.edu. While the experimental crystal structure of the urea-hydrogen peroxide complex is known, theoretical studies have explored various possible cyclic structures and their relative stabilities, highlighting that differences often arise from the number and type of hydrogen bonds present psu.edu.

The bonding within the peroxide anion (O₂²⁻), a key species released by this compound, has also been examined using DFT. Studies on crystalline peroxides have indicated that the chemical bonding within the peroxide ion is intricate, representing a balance between weak covalent interactions and significant electrostatic repulsion between electron shells aps.org. The accurate description of covalent bonding within the O₂²⁻ ion and the polarization of the oxygen atoms in a crystalline environment necessitates accounting for electron correlation effects aps.org. Compression of the peroxide ion within ionic crystals can lead to increased overlap of closed shells, influencing the antibonding character of the interaction aps.org.

Reaction Mechanism Predictions for Decomposition and Reactivity

DFT serves as a valuable tool for predicting chemical reaction mechanisms, including the decomposition pathways of this compound and its subsequent reactivity. This compound is known to release hydrogen peroxide upon contact with water or various surfaces nih.gov. Hydrogen peroxide is thermodynamically unstable and decomposes into water and oxygen, a process that can be catalyzed wikidoc.org. DFT calculations have been instrumental in studying the decomposition mechanisms of hydrogen peroxide on different catalytic surfaces, providing atomistic-level descriptions of these processes acs.org. For example, DFT has been utilized to investigate the decomposition of H₂O₂ catalyzed by Zr-substituted Lindqvist tungstate, identifying a transient Zr-trioxidane species as a crucial intermediate in the mechanism acs.org.

The reactivity of hydrogen peroxide, which is often activated by urea through hydrogen bonding within this compound, has also been explored with the assistance of DFT. DFT calculations have been incorporated into mechanistic studies to investigate plausible reaction pathways in organic oxidation reactions where hydrogen peroxide acts as the oxidant rsc.org. These computational studies aid in the identification of reaction intermediates and in understanding how catalysts or activating agents facilitate the chemical transformation rsc.org.

Thermochemical Calculations and Energy Landscape Mapping

DFT calculations are capable of providing thermochemical properties, such as energy and enthalpy, which are essential for mapping the energy landscape of chemical processes involving this compound rsc.org. These calculations help in assessing the thermodynamic feasibility and energetics of reactions, including decomposition and reactions with other substances.

Thermochemical properties derived from DFT calculations are critical for an atomistic-level understanding of reaction processes rsc.org. Despite the widespread use of DFT for this purpose, challenges exist regarding the consistent referencing and reporting of data, as well as inherent errors associated with approximate functionals rsc.org. Research is ongoing to develop methods for quantifying the uncertainty in DFT energy corrections to improve the accuracy of predicted thermochemical properties escholarship.org.

DFT has been applied to study the thermochemical stability of various compounds, including oxides and peroxides, by calculating formation energies and analyzing energy landscapes researchgate.netmdpi.com. These studies contribute to a broader understanding of the energetic favorability of different chemical states and transformations relevant to the behavior of peroxide-containing compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a system of atoms and molecules. For this compound, MD simulations can provide insights into its dynamic behavior in different environments, such as in solution or in contact with other materials.

Solvent Effects and Solvation Dynamics

MD simulations are particularly well-suited for investigating solvent effects and the dynamics of solvation for molecules. Given that this compound is water-soluble and releases hydrogen peroxide upon contact with water nih.gov, understanding its interaction with solvent molecules is of significant interest.

MD simulations have been extensively used to study the solvation of various molecules in water and other solvents, providing a microscopic view of how solvent molecules arrange around the solute and how this solvation environment evolves over time nih.govacs.org. These simulations can reveal details about hydrogen bonding interactions between the solute and solvent and how different solvents or solvent mixtures influence the solvation shell acs.org. While specific MD studies focusing solely on the solvation dynamics of this compound were not extensively highlighted in the search results, the fundamental principles and techniques applied to similar systems (such as hydrogen peroxide, urea, and other solutes in aqueous environments) are directly relevant. Studies on protein solvation, for instance, demonstrate how MD simulations with explicit solvent models can reveal differences in specific solvation patterns and the dynamics of flexible regions of molecules acs.orgnih.gov.

Interaction with Substrate Materials at the Molecular Level

MD simulations can also be employed to investigate the interaction of this compound, or its active component hydrogen peroxide, with various substrate materials at a molecular level. This is particularly relevant for understanding its applications in areas like bleaching or disinfection, where it interacts with surfaces such as tooth enamel or other organic and inorganic materials.

Studies utilizing MD simulations have explored the interactions between molecules and surfaces or substrates. For example, ReaxFF-MD simulations have been applied to investigate the atomic-scale removal mechanisms of silicon carbide (SiC) substrates in the presence of a hydrogen peroxide solution, illustrating how H₂O and H₂O₂ interact with the SiC surface and contribute to the formation of various surface species semanticscholar.org. MD simulations have also been used to study the interaction of proteins with their substrates, providing insights into binding modes and conformational changes that occur upon interaction acs.orgmdpi.com. Although detailed MD studies specifically on the interaction of this compound with substrates like tooth enamel were not extensively found in the search results, the methodology exists and can be applied to explore such interactions at a molecular level, examining aspects such as adsorption, diffusion, and chemical reactions occurring at the interface.

Mechanistic Investigations of Carbamide Peroxide Interactions at Biological and Material Interfaces

Molecular and Cellular Toxicology Mechanisms of Carbamide Peroxide

This compound, a common agent in dental procedures, exerts its biological effects primarily through the dissociation into its constituent parts: hydrogen peroxide and urea (B33335). The subsequent breakdown of hydrogen peroxide into water, oxygen, and reactive oxygen species (ROS) is central to its mechanism of action and toxicological profile.

The primary mechanism of this compound-induced cellular damage is the generation of oxidative stress. When this compound breaks down, it releases hydrogen peroxide (H₂O₂). This hydrogen peroxide can then lead to the formation of highly reactive oxygen species (ROS), including the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻). wikipedia.orgmdpi.com These ROS are highly unstable molecules that can react with and damage various cellular components, including lipids, proteins, and DNA. wikipedia.orgwikipedia.org

The production of ROS disrupts the normal redox balance within cells, leading to a state of oxidative stress. wikipedia.org Cells possess antioxidant defense mechanisms, such as enzymes like catalase and superoxide dismutase, to neutralize these reactive species. wikipedia.org However, when the generation of ROS exceeds the cell's antioxidant capacity, cellular damage ensues. This oxidative damage is a key factor in the observed cytotoxicity of this compound. wikipedia.orgwikipedia.org

In vitro studies have demonstrated that this compound can have a significant impact on the viability of various oral cells, including gingival fibroblasts and dental pulp cells. nih.govnih.gov The cytotoxic effects are generally dose- and time-dependent. mdpi.com

Exposure of human gingival fibroblasts to this compound has been shown to decrease cell proliferation and the production of extracellular matrix components like collagen and fibronectin. nih.gov Similarly, studies on dental pulp stem cells (DPSCs) have revealed that this compound exposure can lead to a significant decrease in cell viability and an increase in apoptosis (programmed cell death). mdpi.comresearchgate.net Even at low concentrations, the hydrogen peroxide derived from this compound can diffuse through enamel and dentin, potentially reaching the pulp tissue and compromising the viability of pulp cells. nih.govresearchgate.net

The following table summarizes findings from a study on the effect of different concentrations of a bleaching agent containing this compound on dental pulp stem cell viability.

| Concentration of Bleaching Agent | Exposure Time | Effect on Cell Viability |

| 0.1% | 3 hours | Significant decrease in living cells |

| 0.5% | 3 hours | Significant decrease in living cells |

| 1% | 3 hours | Significant decrease in living cells |

| Not specified | 24 hours | 45% decrease in living cells |

Data adapted from a study on the impact of this compound on dental pulp stem cells. mdpi.comresearchgate.net

These findings highlight the potential for this compound to induce oxidative stress in both gingival and pulp cells, leading to a reduction in their viability and function. nih.govmdpi.com

The reactive oxygen species generated by this compound can interact with and cause damage to cellular DNA. scielo.br This damage can manifest as strand breaks, chromosomal alterations, and the formation of micronuclei, which are small, extranuclear bodies that indicate chromosomal damage. scielo.br

Several studies have investigated the genotoxic potential of this compound using the micronucleus assay on oral epithelial cells. Some in vivo studies have observed a slight increase in micronuclei frequency in gingival margin cells following exposure to 10% and 16% this compound, suggesting a low level of DNA damage. scielo.brresearchgate.net However, this increase was not always statistically significant, and the frequency of micronuclei often returned to baseline levels after a period of time, indicating that the cellular repair mechanisms may resolve the initial damage. scielo.br

Other research has also explored the link between hydrogen peroxide exposure from whitening strips and oxidative DNA damage, finding an increase in nuclear abnormalities and levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, in individuals after bleaching. nih.gov Despite these findings, some studies conclude that when used as directed and not excessively, this compound does not appear to pose a significant mutagenic risk to oral epithelial cells. scielo.brresearchgate.netnih.gov

This compound breaks down into hydrogen peroxide and urea. Urea, in turn, can dissociate to form cyanate (B1221674). nih.gov This cyanate can then participate in a non-enzymatic post-translational modification of proteins known as carbamylation, where it reacts with the primary amine groups of lysine (B10760008) residues and N-terminal groups of proteins. frontiersin.orgnih.gov

This modification can alter the structure and function of proteins. nih.gov Carbamylation can lead to the inhibition of enzymes that require a free primary amine group on lysine residues for their catalytic activity. frontiersin.org While the direct link between this compound used in dental applications and systemic protein carbamylation is not extensively documented in the provided context, the fundamental chemical reactions suggest a potential for such modifications to occur at a localized level. Myeloperoxidase, an enzyme found in leukocytes, can also catalyze the formation of cyanate from thiocyanate, particularly at sites of inflammation, which could be relevant in the context of gingival irritation. nih.govresearchgate.net

The process of carbamylation can have several consequences for proteomic research, including blocking enzymatic digestion of proteins and altering their chromatographic behavior. nih.gov This highlights the chemical reactivity of the urea component of this compound and its potential to interact with biological macromolecules.

Interaction with Organic Matrices and Substrate Materials

The bleaching effect of this compound is primarily due to the oxidative degradation of organic chromophores. patsnap.com Chromophores are molecules responsible for color, and they are often large organic compounds with conjugated double bonds.

When this compound breaks down to release hydrogen peroxide, the subsequent formation of reactive oxygen species, particularly the hydroxyl radical (•OH), plays a crucial role. patsnap.comnih.gov These highly reactive species attack the double bonds within the chromophore molecules. This process breaks the conjugated system, altering the molecule's ability to absorb light in the visible spectrum. patsnap.com The smaller, less colored or colorless molecules that result from this degradation are then perceived as a whitening of the substrate.

The mechanism involves an oxidation reaction where the oxygen molecules from the breakdown of hydrogen peroxide react with the discolored molecules, breaking the chemical bonds that cause the discoloration. patsnap.com This process is not limited to tooth stains but is a general mechanism for the oxidative degradation of various organic pollutants. nih.gov The effectiveness of this degradation is dependent on factors such as the concentration of this compound and the pH of the environment. nih.govresearchgate.net

Effects on Collagen Structure and Chemical Properties

This compound has been the subject of investigation regarding its impact on the structural and chemical integrity of collagen, a primary protein component of various biological tissues. Research indicates that the free radicals generated from the decomposition of this compound can induce significant alterations in collagen architecture. ucl.ac.uknih.gov In-vitro studies on dentinal collagen have demonstrated that exposure to this compound leads to a gelatinization process. ucl.ac.uk This process is characterized by the disruption of the non-crosslinked collagen's quaternary structure, resulting in a glassy, amorphous layer as the fibrils lose their distinct banding and shape. researchgate.net

The extent of this structural damage is correlated with both the concentration of this compound and the duration of exposure. ucl.ac.uknih.gov For instance, studies have shown that a 10% this compound concentration applied for 4 hours causes more significant damage to collagen scaffolds compared to lower concentrations or shorter exposure times. ucl.ac.uknih.gov

From a chemical perspective, Raman spectroscopy analyses have revealed that this compound treatment leads to a significant decrease in the integrated area of amide I and amide III bands in mineralized dentine discs. nih.gov These amide bands are crucial indicators of the protein's secondary structure. The reduction in these bands, particularly the amide I band, becomes more pronounced with increased this compound concentration and exposure time, signifying a deleterious change in the chemical properties of dentinal collagen. ucl.ac.uknih.gov These findings suggest that even at low concentrations, this compound can induce chemical degradation within collagen fibrils, leading to the denaturation of the protein. nih.govnih.gov

Delignification Processes in Pulp and Paper Industry

This compound is utilized as a bleaching agent in the pulp and paper industry for the process of delignification. amrita.edu This process is crucial for removing lignin (B12514952), a complex polymer that binds cellulose (B213188) fibers together, to produce high-quality paper products. researchgate.net The application of this compound in delignification is favored for its efficiency and environmental benefits, contributing to Totally Chlorine Free (TCF) and Elemental Chlorine Free (ECF) pulp production. linde.com

Research into the delignification of Kraft pulp using this compound has identified optimal conditions for maximizing lignin removal. amrita.edu Factors such as temperature, pulp consistency, and the concentration of this compound play significant roles. Studies have indicated that a higher reaction temperature and lower pulp consistency favor a reduction in the Kappa number, which is a measure of the residual lignin content in the pulp. amrita.edu One study identified the optimal conditions for Kappa number reduction to be a temperature of 68°C, a this compound concentration of 0.8 g per 100 ml of solution, and a 2% pulp consistency. amrita.edu